(3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole
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Overview
Description
(3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole is a complex organic compound characterized by its unique octahydropyrano[3,2-b]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole typically involves a multi-step process. One common approach is the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted pyrano[3,2-b]pyrrole derivatives.
Scientific Research Applications
(3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- (3R,3aS,7aR)-3-methoxyoctahydropyrano[3,2-b]pyrrole
- (3R,3aS,7aR)-3-propoxyoctahydropyrano[3,2-b]pyrrole
Uniqueness
(3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole is unique due to its specific ethoxy group, which can influence its reactivity and biological activity compared to its methoxy and propoxy analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(3R,3aS,7aR)-3-ethoxy-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-11-8-6-10-7-4-3-5-12-9(7)8/h7-10H,2-6H2,1H3/t7-,8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAYQDONFYFUEF-HLTSFMKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CNC2C1OCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CN[C@H]2[C@@H]1OCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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